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Compound of Interest

Compound Name:
4-Chloro-2-(4-

fluorophenyl)pyrimidine

CAS No.: 76128-71-7

Cat. No.: B3434104

Get Quote

Abstract & Strategic Value
4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS 76128-71-7) is a high-value heterocyclic

scaffold used in the discovery and process development of next-generation agrochemicals.

Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically

stable 4-fluorophenyl moiety.

Core Applications:

Broad-Spectrum Fungicides: Acts as a bioisostere for the 2-phenylpyrimidine moiety found in

commercial fungicides (e.g., Fenclorim, though primarily a safener, shares this core). The 4-

fluorophenyl group enhances metabolic stability by blocking para-oxidation.

Herbicides (PDS Inhibitors): Used to synthesize open-chain 4-chloro-2-arylpyrimidine

herbicides that inhibit phytoene desaturase (PDS).
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Late-Stage Diversification: The C4-chlorine atom serves as a highly reactive electrophile for

Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, allowing

rapid library generation.

Chemical Profile & Handling
Property Specification

Chemical Name 4-Chloro-2-(4-fluorophenyl)pyrimidine

CAS Number 76128-71-7

Molecular Formula C₁₀H₆ClFN₂

Molecular Weight 208.62 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, EtOAc, DMF, DMSO; Insoluble

in water

Reactivity
High electrophilicity at C4 (SNAr); Susceptible to

hydrolysis in strong acid/base at high temp

Safety Note: This compound is a potent skin and eye irritant. Handle in a fume hood. Avoid

contact with strong oxidizing agents.

Synthesis of the Intermediate (The Benzamidine
Route)
While commercially available, large-scale campaigns often require in situ generation or bulk

synthesis. The most robust route utilizes 4-fluorobenzamidine hydrochloride.

Mechanism & Workflow
The synthesis exploits the condensation of an amidine with a

-dielectrophile (e.g., ethyl propiolate or a masked equivalent like an enaminone), followed by
chlorination.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluorobenzamidine
HCl

2-(4-Fluorophenyl)
pyrimidin-4(3H)-one

 NaOEt, EtOH
Reflux, 6h

Ethyl Propiolate
(or equivalent)

POCl3 / Reflux 4-Chloro-2-(4-fluorophenyl)
pyrimidine

 -HCl, -PO2Cl

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for the production of the core intermediate.

Application Protocol A: Synthesis of Ether-Linked
Fungicides (SNAr)
This protocol describes the coupling of the intermediate with a substituted phenol. This ether

linkage is critical in strobilurin analogs and novel mitochondrial respiration inhibitors.

Rationale
The pyrimidine C4 position is activated for SNAr due to the electron-withdrawing nature of the

ring nitrogens. The 2-(4-fluorophenyl) group does not sterically hinder the C4 position, allowing

for high yields even with bulky nucleophiles.

Step-by-Step Protocol
Materials:

4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)

Substituted Phenol (e.g., 2-cyanophenol) (1.1 equiv)

Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized)

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Temperature: 80–100 °C

Procedure:
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Preparation: In a dry reaction vessel equipped with a magnetic stir bar, charge the

substituted phenol (1.1 equiv) and anhydrous K₂CO₃ (1.5 equiv).

Solvation: Add DMF (concentration ~0.5 M relative to the pyrimidine). Stir at room

temperature for 15 minutes to allow partial deprotonation of the phenol (phenoxide

formation).

Addition: Add 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv) in one portion.

Reaction: Heat the mixture to 80 °C. Monitor by TLC or HPLC.

Checkpoint: Conversion should be >95% within 4–6 hours. If sluggish, increase

temperature to 100 °C.

Workup:

Cool to room temperature.[1][2]

Pour the reaction mixture into ice-cold water (5x reaction volume). The product often

precipitates as a solid.

If solid forms: Filter, wash with water, and dry.[3]

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMF.

Dry over Na₂SO₄ and concentrate.

Purification: Recrystallization from Ethanol/Heptane is usually sufficient. Flash

chromatography (Hexane/EtOAc) may be required for high purity.

Troubleshooting:

Hydrolysis: If the byproduct 2-(4-fluorophenyl)pyrimidin-4-ol is observed, ensure reagents

are dry and reduce the reaction temperature.

Regioselectivity: Not applicable here (only one chlorine), but ensure the starting material is

pure.
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Application Protocol B: C-C Bond Formation
(Suzuki-Miyaura Coupling)
Used for synthesizing biaryl herbicides or extending the carbon skeleton for insecticidal activity.

Rationale
The C4-Cl bond is chemically distinct from the C-F bond on the phenyl ring. Palladium catalysts

will selectively insert into the C-Cl bond (bond dissociation energy ~96 kcal/mol) over the C-F

bond (~116 kcal/mol), enabling chemoselective functionalization.

Step-by-Step Protocol
Materials:

4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

Loading: Add the pyrimidine substrate, boronic acid, and base to the vessel.

Solvent Addition: Add the degassed Dioxane/Water mixture.

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vessel.

Reaction: Heat to 90–100 °C for 2–4 hours.

Note: The reaction mixture will turn black (Pd precipitation) upon completion.
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Workup:

Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

Wash the filtrate with water and brine.[2]

Concentrate and purify via column chromatography.[2]

Strategic Synthesis Workflow
The following diagram illustrates the divergent synthesis capabilities starting from this

intermediate.
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Figure 2: Divergent synthesis workflow. The intermediate serves as a linchpin for creating

diverse agrochemical classes.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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